molecular formula C11H15NO4S B14392007 2-[Methyl(phenyl)sulfamoyl]butanoic acid CAS No. 87712-32-1

2-[Methyl(phenyl)sulfamoyl]butanoic acid

Cat. No.: B14392007
CAS No.: 87712-32-1
M. Wt: 257.31 g/mol
InChI Key: SDRREQOCWHFQNW-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)sulfamoyl]butanoic acid is an organic compound that belongs to the class of sulfonamides This compound features a butanoic acid backbone with a methyl group and a phenylsulfamoyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)sulfamoyl]butanoic acid typically involves the reaction of butanoic acid derivatives with sulfonamide reagents. One common method is the reaction of 2-methylbutanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)sulfamoyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

2-[Methyl(phenyl)sulfamoyl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: A simpler compound with a similar backbone but lacking the sulfonamide group.

    Phenylsulfonamide: Contains the sulfonamide group but lacks the butanoic acid backbone.

    2-Phenylethylsulfonamide: Similar structure but with a different alkyl chain length.

Uniqueness

2-[Methyl(phenyl)sulfamoyl]butanoic acid is unique due to the combination of its butanoic acid backbone and the phenylsulfamoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler or structurally different compounds.

Properties

CAS No.

87712-32-1

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2-[methyl(phenyl)sulfamoyl]butanoic acid

InChI

InChI=1S/C11H15NO4S/c1-3-10(11(13)14)17(15,16)12(2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14)

InChI Key

SDRREQOCWHFQNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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